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Compound of Interest

Compound Name: Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Cat. No.: B122795 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of pyrrolo[1,2-a]pyrazin-6-
ylmethanol, a heterocyclic compound of interest in medicinal chemistry. The guide covers its

systematic IUPAC nomenclature, physicochemical properties, and includes a diagrammatic

representation of a conceptual synthetic pathway.

IUPAC Nomenclature
The systematic name for the compound is (pyrrolo[1,2-a]pyrazin-6-yl)methanol. This name is

derived following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for

the nomenclature of organic compounds.

A breakdown of the name construction is as follows:

Pyrrolo[1,2-a]pyrazine: This is the name of the parent heterocyclic system. It describes a

fused ring structure where a pyrrole ring is fused to a pyrazine ring. The "[1,2-a]" designation

specifies the mode of fusion between the two rings. The numbering of the atoms in this fused

system is standardized, as depicted in the diagram below. PubChem provides the IUPAC

name for this parent heterocycle as pyrrolo[1,2-a]pyrazine[1].

-6-yl: This suffix indicates that the parent heterocycle is a substituent attached to another

group, and the point of attachment is at position 6 of the pyrrolo[1,2-a]pyrazine ring.
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methanol: This part of the name denotes a methyl alcohol (CH₃OH) group. In this context, it

signifies that the pyrrolo[1,2-a]pyrazin-6-yl group is attached to the carbon atom of a

methanol moiety, replacing one of its hydrogen atoms. An alternative and equally valid

systematic name would be 1-(pyrrolo[1,2-a]pyrazin-6-yl)methanol.

The name "(pyrrolo[1,2-a]pyrazin-6-yl)methanol" is listed as a synonym for this compound in

chemical databases[2]. The fundamental principles of naming alcohols involve identifying the

longest carbon chain containing the hydroxyl (-OH) group and using the "-ol" suffix[3][4]. When

the -OH group is part of a substituent, it can be named as "hydroxy," for instance, a -CH₂OH

group can be termed a "hydroxymethyl" substituent.

Physicochemical Properties
The key physicochemical properties of pyrrolo[1,2-a]pyrazin-6-ylmethanol are summarized in

the table below. This data is crucial for researchers in drug development for predicting the

compound's behavior in biological systems.

Property Value Source

Molecular Formula C₈H₈N₂O [2]

Molecular Weight 148.16 g/mol [2]

CAS Registry Number 158945-88-1 [2]

Topological Polar Surface Area 37.5 Å² [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Rotatable Bond Count 1 [2]

Conceptual Synthetic Pathway
A general synthetic approach to pyrrolo[1,2-a]pyrazin-6-ylmethanol can be conceptualized. A

plausible method involves the construction of the pyrrolo[1,2-a]pyrazine core followed by
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functionalization at the 6-position, or carrying the required functional group through the

synthesis. A possible retrosynthetic analysis is depicted below.

(Pyrrolo[1,2-a]pyrazin-6-yl)methanol

Pyrrolo[1,2-a]pyrazine-6-carboxylate

Reduction

Pyrrolo[1,2-a]pyrazine

Carboxylation

Substituted Pyrrole

Cyclization

Substituted Pyrazine

Cyclization

Click to download full resolution via product page

Caption: A conceptual retrosynthetic pathway for (pyrrolo[1,2-a]pyrazin-6-yl)methanol.

Experimental Protocol: Reduction of a Carboxylate Ester

This is a generalized protocol for the reduction of a methyl or ethyl pyrrolo[1,2-a]pyrazine-6-

carboxylate to yield (pyrrolo[1,2-a]pyrazin-6-yl)methanol.

Dissolution: Dissolve the pyrrolo[1,2-a]pyrazine-6-carboxylate starting material in a suitable

anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g.,

nitrogen or argon).

Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Reducing Agent: Slowly add a solution of a reducing agent, such as lithium

aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), to the cooled solution

with stirring. The amount of reducing agent should be in stoichiometric excess (typically 1.5

to 2 equivalents).

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as

thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by

the slow, sequential addition of water and then a sodium hydroxide solution, while

maintaining the low temperature.

Workup: Allow the mixture to warm to room temperature and then filter it to remove the

inorganic salts.

Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane).

Purification: Combine the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄ or

MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can

then be purified by column chromatography on silica gel to afford the pure (pyrrolo[1,2-

a]pyrazin-6-yl)methanol.

Signaling Pathways and Biological Activity
Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been investigated for their potential as

inhibitors of various kinases, which are key components of cellular signaling pathways. For

instance, certain pyrrolopyrazines have been explored as inhibitors of phosphoinositide 3-

kinases (PI3Ks), which are involved in cell growth, proliferation, and survival. Inhibition of the

PI3K/Akt/mTOR signaling pathway is a major area of research in cancer therapy.

A simplified representation of a hypothetical signaling pathway where a pyrrolo[1,2-a]pyrazine

derivative might act is shown below.
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Caption: Hypothetical inhibition of the PI3K signaling pathway by a pyrrolo[1,2-a]pyrazine

derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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